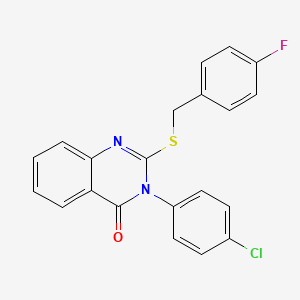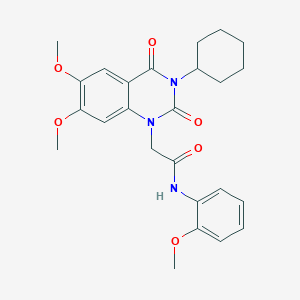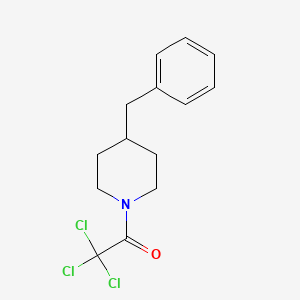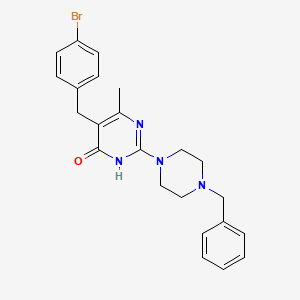![molecular formula C21H22FN5O B11186310 7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11186310.png)
7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, which allows for efficient and rapid production. The use of solid support catalysts such as Al2O3 and TiCl4 can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate enzyme activity and receptor binding makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets 7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one apart is its specific combination of functional groups and structural features. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22FN5O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H22FN5O/c1-3-19-15(2)24-21-26(18-9-7-16(22)8-10-18)13-25(14-27(21)20(19)28)12-17-6-4-5-11-23-17/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
BTHZILSXUNFJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=N3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-ethylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186228.png)
![(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11186231.png)
![2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11186250.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B11186253.png)
![2-Methoxyethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11186259.png)

![Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11186276.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11186278.png)


![10-acetyl-11-(2-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11186292.png)

![N-[[2-[(3,4-Dimethylphenoxy)methyl]-4-thiazolyl]methyl]-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B11186314.png)

